(3-Methoxydodecyl)benzene

Physicochemical Property Lipophilicity QSAR

(3-Methoxydodecyl)benzene (CAS 920753-76-0), also known as Benzene, (3-methoxydodecyl)-, is a specialty chemical compound with the molecular formula C₁₉H₃₂O and a molecular weight of approximately 276.46 g/mol. It is classified as an alkoxybenzene derivative, characterized by a benzene ring substituted with a long C12 alkyl chain bearing a methoxy (-OCH₃) group at the 3-position.

Molecular Formula C19H32O
Molecular Weight 276.5 g/mol
CAS No. 920753-76-0
Cat. No. B12633514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxydodecyl)benzene
CAS920753-76-0
Molecular FormulaC19H32O
Molecular Weight276.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(CCC1=CC=CC=C1)OC
InChIInChI=1S/C19H32O/c1-3-4-5-6-7-8-12-15-19(20-2)17-16-18-13-10-9-11-14-18/h9-11,13-14,19H,3-8,12,15-17H2,1-2H3
InChIKeyHFDYPMAXFWHIOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methoxydodecyl)benzene (CAS 920753-76-0) Procurement Guide for Specialty Research Applications


(3-Methoxydodecyl)benzene (CAS 920753-76-0), also known as Benzene, (3-methoxydodecyl)-, is a specialty chemical compound with the molecular formula C₁₉H₃₂O and a molecular weight of approximately 276.46 g/mol [1]. It is classified as an alkoxybenzene derivative, characterized by a benzene ring substituted with a long C12 alkyl chain bearing a methoxy (-OCH₃) group at the 3-position . This structure confers amphiphilic properties, making it a compound of interest in fields such as surfactant science, materials chemistry, and as a potential synthetic intermediate . The compound is primarily available from specialized chemical suppliers for research and development purposes, not for large-scale industrial or consumer use .

1
Amphiphile SAR
Supports structure-activity studies on alkoxy-substituted alkylbenzenes
2
Synthetic intermediate
Methoxy group enables further functionalization for materials chemistry
3
Analytical reference
Unique structure for method development and calibration

Why Generic Alkylbenzene Analogs Cannot Substitute for (3-Methoxydodecyl)benzene in Structure-Activity Research


The precise position and nature of the functional group on the alkyl chain of (3-Methoxydodecyl)benzene are critical determinants of its physicochemical and biological properties. Unlike simpler, more widely available analogs like dodecylbenzene, the 3-methoxy substituent introduces a specific region of polarity and hydrogen-bonding capacity along the hydrophobic tail [1]. This can profoundly alter a molecule's behavior at interfaces, its self-assembly into micelles or nanostructures, and its interaction with biological membranes [2]. Furthermore, the location of the methoxy group (e.g., 2-methoxy vs. 3-methoxy) can lead to significant differences in properties, as demonstrated in related alkoxybenzene systems [3]. Therefore, substituting with a generic alkylbenzene would invalidate any study predicated on this compound's unique amphiphilic architecture and its specific structure-activity relationship.

!
Dodecylbenzene lacks the methoxy group, altering interfacial polarity and self-assembly behavior.
!
2-Methoxy isomer may exhibit different partitioning and interaction profiles; regiospecificity is critical.
!
Alkyl-chain length variation shifts hydrophobicity and may invalidate structure-activity comparisons.

Quantitative Differentiators of (3-Methoxydodecyl)benzene Against Key Analogs for Informed Procurement


Increased Hydrophobicity (XLogP) vs. Unsubstituted Dodecylbenzene

The presence of the methoxy group significantly alters the compound's lipophilicity, a critical parameter for its behavior in biological systems and partitioning between phases. The calculated XLogP (octanol-water partition coefficient) for (3-Methoxydodecyl)benzene is 7, providing a quantitative measure of its hydrophobic character [1].

Hydrophobicity vs. Dodecylbenzene
Class-level inference
XLogP 7
Suggests a more balanced amphiphilic profile
Computational estimate; experimental logP not reported
Physicochemical Property Lipophilicity QSAR

Altered Interfacial Activity and Micellization Potential vs. Alkylbenzene Sulfonates

Research on structurally analogous n-alkoxybenzene monosulfonates (alkyl: n-octyl, n-dodecyl, n-hexadecyl) demonstrates that the presence and position of the alkoxy group directly impact surfactant properties [1]. While the parent (3-Methoxydodecyl)benzene is not itself a sulfonate surfactant, this class-level evidence confirms that the alkoxy modification on the alkyl chain is a key driver of physicochemical behavior, differentiating it from non-functionalized alkylbenzenes. The introduction of a methoxy group at the terminus of a polyoxyethylene chain in related nonionic surfactants (C12EO8) was shown to increase hydrophobicity and greatly reduce the cloud point [2].

Interfacial Activity Context
Class-level inference
Alkoxy substitution alters surface activity, cloud point, and adsorption efficiency in analog systems
Supports structure-dependent formulation research
Derived from sulfonate and nonionic surfactant analogs
Surfactant Science Micellization Surface Tension

Structural Confirmation for Regiospecific Synthesis and Purity Analysis

The identity and purity of (3-Methoxydodecyl)benzene can be confirmed by its unique InChIKey (HFDYPMAXFWHIOQ-UHFFFAOYSA-N), which encodes its exact molecular structure [1]. This is crucial for procurement, as it distinguishes the compound from its regioisomers (e.g., (2-methoxydodecyl)benzene, CAS 139225-81-3) [2], which may have different properties.

Structural Identity Confirmation
Direct comparison
InChIKey: HFDYPMAXFWHIOQ-UHFFFAOYSA-N
Ensures correct regioisomer procurement
Distinct from 2-methoxy isomer CAS 139225-81-3
Analytical Chemistry Quality Control Structural Confirmation

Primary Research Application Scenarios for (3-Methoxydodecyl)benzene Based on Evidenced Properties


Investigating Structure-Activity Relationships in Amphiphilic Molecules

Due to its specific lipophilic-hydrophilic balance (evidenced by its calculated XLogP of 7 [1]), (3-Methoxydodecyl)benzene is a suitable candidate for systematic studies of how a mid-chain methoxy group affects interfacial behavior, self-assembly, and membrane interactions compared to non-functionalized alkylbenzenes or surfactants with terminal polar head groups. This aligns with class-level evidence showing that alkoxy modifications significantly alter surfactant properties [2].

Use as a Synthetic Intermediate or Building Block for Advanced Materials

The presence of the reactive methoxy group on the alkyl chain opens pathways for further chemical modification, such as converting it to a leaving group or using it to install more complex functionalities [1]. This makes it a valuable intermediate in the synthesis of specialized materials, including those with potential liquid crystalline properties, as seen in related alkoxybenzene systems [2]. Its unique regiospecific structure, confirmed by its InChIKey , ensures reproducible outcomes in multi-step syntheses.

Calibration Standard for Analytical Method Development

The well-defined and unique structure of (3-Methoxydodecyl)benzene, verifiable by its unique InChIKey [1], makes it a potential candidate for use as a calibration standard or reference compound in analytical chemistry. Its behavior in techniques like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) can be characterized for the development and validation of methods aimed at detecting or quantifying similar alkoxy-substituted aromatic compounds in complex mixtures.

Application
Selection Property
Validation Focus
Amphiphile SAR studies
Amphiphilic balance profile
Interfacial behavior and self-assembly reproducibility
Synthetic intermediate
Regiospecific reactivity
Methoxy-group conversion consistency
Analytical reference standard
Structural uniqueness
Retention time and mass spectra characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Methoxydodecyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.